molecular formula C9H20N2O B1271975 N-(2-methoxyethyl)-1-methylpiperidin-4-amine CAS No. 416887-38-2

N-(2-methoxyethyl)-1-methylpiperidin-4-amine

Cat. No. B1271975
M. Wt: 172.27 g/mol
InChI Key: YZYMRSNKBLZRJK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methylpiperidin-4-amine is a compound that falls within the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Piperidine derivatives are often explored for their potential as pharmaceutical agents due to their structural similarity to natural alkaloids and their ability to interact with biological targets .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Mannich reaction is a common approach used to synthesize such compounds, as demonstrated in the synthesis of 2,6-bis(4-methoxyphenyl)piperidin-4-one derivatives . Methylation is another crucial step in the synthesis of N-methylated piperidine derivatives, which can be performed using methanol at room temperature in the presence of a photocatalyst . These methods provide efficient routes to obtain piperidine derivatives with different substituents, which can significantly influence their biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . Conformational analysis of piperidine derivatives, such as the study of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine, reveals the presence of chair conformations and the barriers to amide bond rotation, which are important for understanding their chemical behavior and interactions with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. For example, N-methylpiperidine-derived compounds can participate in [2 + 2] cycloadditions with ketenes to produce β-lactams . The reactivity of these compounds can also be influenced by N-oxidation and N-quaternization, which affect the chemical shifts observed in NMR spectroscopy . These reactions are significant for the modification and functionalization of piperidine derivatives for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. Hindered amine stabilizers, which are piperidine derivatives, have been analyzed for their homogeneity and purity using temperature-programmed liquid chromatography, indicating the complexity of these compounds and the importance of analytical methods for their characterization . Additionally, the effects of N-oxidation and N-quaternization on the NMR chemical shifts of N-methylpiperidine-derived compounds provide insights into the electronic environment of the nitrogen atom and the influence of different substituents on the piperidine ring .

Scientific Research Applications

Electrocatalysis and Oxidation of Amines

N-(2-methoxyethyl)-1-methylpiperidin-4-amine is utilized in the electrocatalysis and oxidation of amines. A study by Kashiwagi et al. (1999) discusses the effectiveness of methylpiperidin-N-oxyl (TEMPO), a related compound, as a redox mediator in the oxidation of amines. This has applications in various fields such as biosensors and display devices (Kashiwagi et al., 1999).

Synthesis and Characterization of Manganese(II) Complexes

The compound plays a role in the synthesis and structural study of manganese(II) complexes. Wu et al. (2004) explored the synthesis and magnetism of various manganese(II) complexes using ligands derived from N-(2-methoxyethyl)-1-methylpiperidin-4-amine. This research contributes to the understanding of coordination chemistry and magnetism in metal complexes (Wu et al., 2004).

Kinetic and Product Study of Reactions with Singlet Oxygen

The compound is involved in studies of reactions with singlet oxygen. Baciocchi et al. (2006) investigated the kinetics and products of reactions between a series of α-methyl-substituted N-methylpiperidines and singlet oxygen. This study provides insights into the importance of steric and electronic effects in such reactions (Baciocchi et al., 2006).

Corrosion Inhibition

In the field of corrosion science, N-(2-methoxyethyl)-1-methylpiperidin-4-amine derivatives have been examined for their properties as corrosion inhibitors. Babić-Samardžija et al. (2005) investigated the inhibiting effects of various N-heterocyclic amines, including compounds related to N-(2-methoxyethyl)-1-methylpiperidin-4-amine, on iron corrosion. Their work contributes to understanding the role of these compounds in protecting metals from corrosion (Babić-Samardžija et al., 2005).

Phase Separation in Aqueous Solutions

The compound is also studied in the context of liquid-liquid phase separation in amine-water-CO2 systems. Coulier et al. (2017) examined the phase separation temperatures in aqueous solutions of N-methylpiperidine and 2-methylpiperidine as a function of CO2 dissolution, providing important data for understanding the chemical reactions in such systems (Coulier et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, provides some general safety precautions. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment2. However, the specific safety and hazard information for “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is not available.


Future Directions

The future directions for research involving “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” are not explicitly mentioned in the available literature. However, related fields such as oligonucleotide therapeutics and RNA interference (RNAi) have seen significant advancements and hold promise for future research91011.


properties

IUPAC Name

N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)10-5-8-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYMRSNKBLZRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375488
Record name N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-1-methylpiperidin-4-amine

CAS RN

416887-38-2
Record name N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

To a solution of 1-methyl-piperidone (1.00 g) in 1,2-dichloroethane (20 ml) was added 2-methoxyethylamine (0.77 ml), followed by sodium triacetoxyborohydride (2.62 g) and acetic acid (0.53 g). The reaction mixture was stirred at room temperature overnight. Dichloromethane/aqueous sodium hydrogen carbonate extraction and purification on silica gave (2-methoxy-ethyl)-(1-methyl-piperidin-4-yl)-amine (1.52 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three

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